Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate
Overview
Description
“Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate” is a chemical compound with the molecular formula C13H9Cl2FN2O2 . It is also known by the IUPAC name "benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate" .
Molecular Structure Analysis
The molecular structure of “Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate” is defined by its molecular formula, C13H9Cl2FN2O2 . This indicates that the molecule is composed of 13 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Ion Channel Modulation
This compound has been identified as an activator of KV7 channels , which are significant in the regulation of neuronal excitability . The modulation of these channels can have therapeutic implications, particularly in the development of analgesics to manage pain.
Analgesic Drug Development
Due to its role in activating ion channels that modulate pain signals, this compound is being researched for its potential use in the development of new analgesic drugs . This could lead to more effective pain management options for patients with chronic pain conditions.
Cancer Research
The fluoropyridine moiety is a common structural component in many anticancer agents. The compound’s ability to act as a precursor in the synthesis of various anticancer drugs makes it valuable in cancer research and drug development .
Pharmaceutical Intermediates
As a versatile chemical building block, this compound is used in the synthesis of a wide range of pharmaceutical intermediates. These intermediates can then be used to create a variety of drugs with different therapeutic effects .
Fluoroquinolone Derivatives Synthesis
The compound facilitates the synthesis of fluoroquinolone derivatives, which are a class of antibiotics. Adjusting the fluoroquinolone structure can help in reducing side effects and expanding medical applications .
Membrane Ion Channel Research
Research has shown that this compound can affect various types of membrane ion channels in native cells, which is crucial for understanding cellular processes and developing treatments for related disorders .
Neurological Disorder Treatments
Given its impact on ion channels, there is potential for this compound to be used in the treatment of neurological disorders, such as epilepsy, that are linked to dysfunctional ion channel activity .
Safety and Hazards
properties
IUPAC Name |
benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O2/c14-11-9(16)6-10(12(15)18-11)17-13(19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAJQDXUZGAAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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